- Scalable Electrochemical Aerobic Oxygenation of Indoles to Isatins without Electron Transfer Mediators by Merging with an Oxygen Reduction ReactionOrganic Letters, 2022, 24(23), 4229-4233,
Cas no 91634-11-6 (1-methylindole-5-carbonitrile)

1-methylindole-5-carbonitrile structure
商品名:1-methylindole-5-carbonitrile
1-methylindole-5-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Methyl-1H-indole-5-carbonitrile
- 1H-Indole-5-carbonitrile,1-methyl-
- 1-methylindole-5-carbonitrile
- 1H-Indole-5-carbonitrile,1-methyl
- 1-methyl-indole-5-carbonitrile
- 5-cyano-1-methylindole
- 5-cyanoindole methyl ester
- 5-cyano-N-methylindole
- N-methyl-5-cyanoindole
- 1-Methyl-1H-indole-5-carbonitrile (ACI)
- Indole-5-carbonitrile, 1-methyl- (7CI)
- ALBB-010773
- A1-01201
- 1-METHYL-1H-INDOL-5-YL CYANIDE
- AKOS005172560
- 1H-Indole-5-carbonitrile, 1-methyl-
- AS-8588
- MFCD09025840
- DTXSID70465001
- SCHEMBL1779268
- SY081344
- J-504891
- CS-0036610
- 91634-11-6
- DYZZFEHAJOLDEX-UHFFFAOYSA-N
- PB48486
- STL426863
-
- MDL: MFCD09025840
- インチ: 1S/C10H8N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-6H,1H3
- InChIKey: DYZZFEHAJOLDEX-UHFFFAOYSA-N
- ほほえんだ: N#CC1C=C2C=CN(C2=CC=1)C
計算された属性
- せいみつぶんしりょう: 156.06900
- どういたいしつりょう: 156.068748264g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 28.7Ų
じっけんとくせい
- 密度みつど: 1.09
- ゆうかいてん: 72 °C
- ふってん: 327.8°Cat760mmHg
- フラッシュポイント: 152°C
- 屈折率: 1.603
- PSA: 28.72000
- LogP: 2.04998
1-methylindole-5-carbonitrile セキュリティ情報
- 危険レベル:IRRITANT
1-methylindole-5-carbonitrile 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1-methylindole-5-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1244-1G |
1-methylindole-5-carbonitrile |
91634-11-6 | 97% | 1g |
¥ 198.00 | 2023-04-13 | |
TRC | M320960-50mg |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 50mg |
$ 50.00 | 2022-06-04 | ||
abcr | AB224777-5 g |
1-Methyl-1H-indole-5-carbonitrile, 97%; . |
91634-11-6 | 97% | 5 g |
€330.80 | 2023-07-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M939374-25g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 98% | 25g |
¥2,440.80 | 2022-09-01 | |
Advanced ChemBlocks | L14017-25G |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 97% | 25G |
$425 | 2023-09-15 | |
eNovation Chemicals LLC | D572490-5G |
1-methyl-1H-indole-5-carbonitrile |
91634-11-6 | 97% | 5g |
$110 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBGJ1244-5G |
1-methylindole-5-carbonitrile |
91634-11-6 | 97% | 5g |
¥ 699.00 | 2023-04-13 | |
Key Organics Ltd | AS-8588-50MG |
1-methyl-1H-indole-5-carbonitrile |
91634-11-6 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | AS-8588-100MG |
1-methyl-1H-indole-5-carbonitrile |
91634-11-6 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Alichem | A199008154-5g |
1-Methyl-1H-indole-5-carbonitrile |
91634-11-6 | 95% | 5g |
$703.50 | 2023-08-31 |
1-methylindole-5-carbonitrile 合成方法
ごうせいかいろ 1
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
1.2 0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Water ; rt
リファレンス
ごうせいかいろ 2
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Palladium diacetate , 1,1′-Bis(di-tert-butylphosphino)ferrocene Solvents: Methanol ; 3 h
リファレンス
- Electromagnetic mill promoted mechanochemical palladium-catalyzed solid state cyanation of aryl bromides using non-toxic K4[Fe(CN)6]Green Chemistry, 2023, 25(6), 2279-2286,
ごうせいかいろ 3
はんのうじょうけん
1.1 Reagents: Sodium hydride Catalysts: Potassium iodide Solvents: Dimethylformamide ; 0 °C; 25 - 80 °C
1.2 Solvents: Water
1.2 Solvents: Water
リファレンス
- Design, synthesis and biological evaluation of 1-alkyl-5/6-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitorsEuropean Journal of Medicinal Chemistry, 2020, 190,,
ごうせいかいろ 4
はんのうじょうけん
1.1 Reagents: Potassium carbonate , Ceric ammonium nitrate Catalysts: Copper(II) triflate Solvents: Dimethylformamide ; 24 h, 130 °C
リファレンス
- Revisiting the synthesis of aryl nitriles: a pivotal role of CANOrganic & Biomolecular Chemistry, 2021, 19(6), 1344-1351,
ごうせいかいろ 5
はんのうじょうけん
1.1 Catalysts: Magnesium oxide Solvents: Dimethylformamide ; 30 min, 170 °C
リファレンス
- Magnesium oxide as a heterogeneous and recyclable base for the N-methylation of indole and O-methylation of phenol using dimethyl carbonate as a green methylating agentRSC Advances, 2014, 4(91), 50271-50276,
ごうせいかいろ 6
はんのうじょうけん
1.1 Reagents: 1,4-Dihydro-2,3,5,6-tetramethyl-1,4-bis(trimethylsilyl)pyrazine Catalysts: 1,10-Phenanthroline , Nickel(2+), hexakis(acetonitrile)-, (OC-6-11)-, tetrafluoroborate(1-) (1:2) Solvents: Acetonitrile ; 24 h, 80 °C
1.2 Reagents: Ethyl acetate
1.2 Reagents: Ethyl acetate
リファレンス
- Nickel-catalyzed cyanation of aryl halides and triflates using acetonitrile via C-CN bond cleavage assisted by 1,4-bis(trimethylsilyl)-2,3,5,6-tetramethyl-1,4-dihydropyrazineChemical Science, 2019, 10(4), 994-999,
ごうせいかいろ 7
はんのうじょうけん
1.1 Reagents: Zinc oxide (ZnO) , Oxygen Catalysts: 2,2′-Bipyridine , Bis(acetylacetonato)nickel , Aluminum chloride Solvents: 1,2-Dimethoxyethane ; 12 h, 145 °C
リファレンス
- Ni-Mediated Generation of "CN" Unit from Formamide and Its Catalysis in the Cyanation ReactionsACS Catalysis, 2019, 9(4), 3360-3365,
ごうせいかいろ 8
はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium Solvents: 1,4-Dioxane ; 6 h, 100 °C; 100 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
リファレンス
- Rhodium-Catalyzed Transnitrilation of Aryl Boronic Acids with DimethylmalononitrileAngewandte Chemie, 2016, 55(1), 326-330,
ごうせいかいろ 9
はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → rt; 5 min, rt; rt → 0 °C
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
- Aryldiazonium Salt-Triggered [2 + 2 + 1] Heteroannulation of Indoles by an Arylhydrazone Radical-Relayed 1,5-Hydrogen Atom TransferOrganic Letters, 2023, 25(35), 6549-6554,
ごうせいかいろ 10
はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; reflux
リファレンス
- C2-H Arylation of Indoles Catalyzed by Palladium-Containing Metal-Organic-Framework in γ-ValerolactoneChemSusChem, 2020, 13(10), 2786-2791,
ごうせいかいろ 11
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: N-Methyl-2-pyrrolidone ; 12 h, 140 °C; 140 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
リファレンス
- Cyanation of Aryl Bromides with K4[Fe(CN)6] Catalyzed by Dichloro[bis{1-(dicyclohexylphosphanyl)piperidine}]palladium, a Molecular Source of Nanoparticles, and the Reactions Involved in the Catalyst-Deactivation ProcessesChemistry - A European Journal, 2012, 18(10), 2978-2986,
ごうせいかいろ 12
はんのうじょうけん
1.1 Reagents: Butyllithium , tert-Butyllithium Solvents: Pentane , Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
1.2 30 min, 50 °C
1.3 Reagents: Potassium tert-butoxide , 4-Aza-1-azoniabicyclo[2.2.2]octane, 1-amino-, iodide, hydriodide (1:1:1) Solvents: Tetrahydrofuran ; 5 min, rt; 10 min, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
- Momentary click nitrile synthesis enabled by an aminoazanium reagentOrganic Chemistry Frontiers, 2022, 9(13), 3420-3427,
1-methylindole-5-carbonitrile Raw materials
- 5-Cyanoindole
- Potassium hexacyanoferrate
- Formamide
- (1-methyl-1H-indol-5-yl)boronic acid
- 5-Bromo-1-methyl-1h-indole
- Dimethylmalononitrile
1-methylindole-5-carbonitrile Preparation Products
1-methylindole-5-carbonitrile 関連文献
-
Xia Wang,Ya-Fei Han,Xuan-Hui Ouyang,Ren-Jie Song,Jin-Heng Li Chem. Commun. 2019 55 14637
-
Rakhee Saikia,Kwihwan Park,Hayato Masuda,Miki Itoh,Tsuyoshi Yamada,Hironao Sajiki,Sanjeev P. Mahanta,Ashim J. Thakur,Utpal Bora Org. Biomol. Chem. 2021 19 1344
-
Wenkai Zhang,Beatrice N. Markiewicz,Rosalie S. Doerksen,Amos B. Smith,III,Feng Gai Phys. Chem. Chem. Phys. 2016 18 7027
-
4. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligandTao Zou,Xiujuan Feng,Hesong Liu,Xiaoqiang Yu,Yoshinori Yamamoto,Ming Bao RSC Adv. 2013 3 20379
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推奨される供給者
Amadis Chemical Company Limited
(CAS:91634-11-6)1-methylindole-5-carbonitrile

清らかである:99%
はかる:25g
価格 ($):237.0